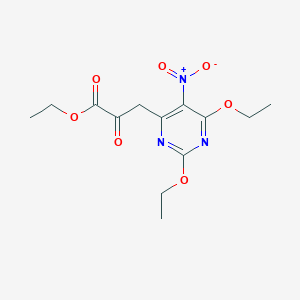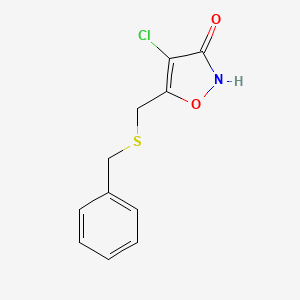
5-((benzylthio)methyl)-4-chloroisoxazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((benzylthio)methyl)-4-chloroisoxazol-3(2H)-one is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((benzylthio)methyl)-4-chloroisoxazol-3(2H)-one typically involves the reaction of benzylthiol with a suitable isoxazole precursor under controlled conditions. One common method includes the use of chlorinating agents to introduce the chlorine atom at the 4-position of the isoxazole ring. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and the reaction temperature is maintained at around 0-25°C to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-((benzylthio)methyl)-4-chloroisoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the isoxazole ring.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated isoxazole derivatives.
Substitution: Isoxazole derivatives with various substituents at the 4-position.
Wissenschaftliche Forschungsanwendungen
5-((benzylthio)methyl)-4-chloroisoxazol-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of novel materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloroisoxazole: Lacks the benzylthio group, making it less versatile in terms of chemical modifications.
5-(methylthio)methyl-4-chloroisoxazole: Similar structure but with a methylthio group instead of a benzylthio group, which may affect its reactivity and biological activity.
5-((phenylthio)methyl)-4-chloroisoxazole:
Uniqueness
5-((benzylthio)methyl)-4-chloroisoxazol-3(2H)-one is unique due to the presence of both the benzylthio and chloro groups, which provide a combination of reactivity and stability
Eigenschaften
| 89661-01-8 | |
Molekularformel |
C11H10ClNO2S |
Molekulargewicht |
255.72 g/mol |
IUPAC-Name |
5-(benzylsulfanylmethyl)-4-chloro-1,2-oxazol-3-one |
InChI |
InChI=1S/C11H10ClNO2S/c12-10-9(15-13-11(10)14)7-16-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14) |
InChI-Schlüssel |
XMSBVOKGBQLFPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSCC2=C(C(=O)NO2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-N-[1-(2-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide](/img/structure/B12904542.png)

![3,4,6,7-Tetrabromo-1,2-dichlorodibenzo[b,d]furan](/img/structure/B12904558.png)


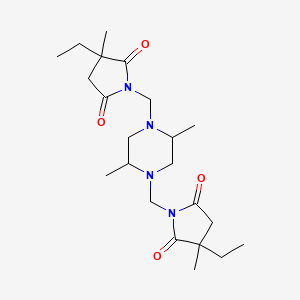
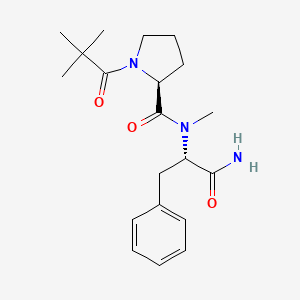
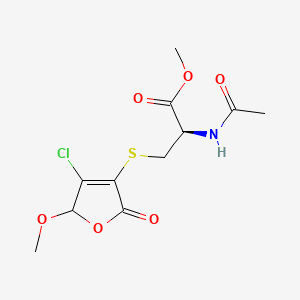

![7-[3-(Morpholin-4-yl)propoxy]-6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile](/img/no-structure.png)

